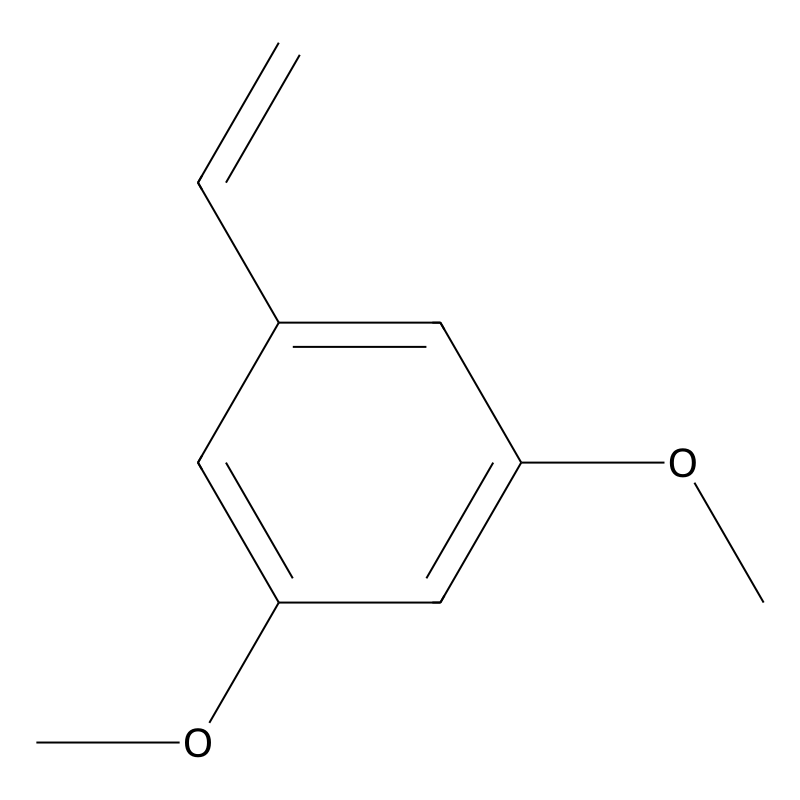1-ethenyl-3,5-dimethoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
- 3,5-Dimethoxystyrene can be synthesized through various methods, with the Wittig reaction being a commonly employed approach. This reaction involves the condensation of a carbonyl compound with a phosphonium ylide, yielding the desired alkene (styrene) in this case. Research by Lee et al. (2023) successfully optimized the Wittig reaction for 3,5-dimethoxystyrene synthesis, achieving a 91% yield under specific reaction conditions [].
Polymers and Materials Science:
- Research explores the application of 3,5-dimethoxystyrene derivatives in polymer synthesis. Studies by Hayakawa et al. (1986) investigated the hydrogen bonding effects on the thermal properties of poly(4-hydroxy-3,5-dimethoxystyrene) and related derivatives. Their findings suggest that the degree of hydrogen bonding influences the glass transition temperature (Tg) and heat capacity (Cp) of these polymers [].
Potential Bioactive Properties:
- Emerging research explores the potential bioactivity of 3,5-dimethoxystyrene. A study by Alhawsawi et al. (2023) identified 3,5-dimethoxystyrene as one of the components present in a Streptomyces sp. bacterial extract exhibiting anticancer activity against liver cancer cells []. However, further investigation is necessary to understand the specific role and mechanism of 3,5-dimethoxystyrene in this context.
1-Ethenyl-3,5-dimethoxybenzene, also known as 1-ethynyl-3,5-dimethoxybenzene, is an organic compound with the molecular formula C10H10O2. It appears as a colorless to light yellow liquid characterized by a distinctive aromatic smell. This compound is relatively stable at room temperature, insoluble in water, but soluble in organic solvents such as ethanol and dimethylformamide. Its structure features both ethynyl and methoxy groups, which contribute to its unique chemical properties and reactivity .
There is no current information available on the specific mechanism of action of 3,5-Dimethoxystyrene in biological systems.
- Potential irritant: The presence of aromatic rings and vinyl groups suggests potential irritation to skin and eyes.
- Potential flammability: Organic compounds with aromatic and vinyl groups can be flammable.
- Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction: It can undergo reduction with hydrogen gas in the presence of a palladium catalyst.
- Substitution: Electrophilic aromatic substitution reactions are common, allowing the ethynyl group to be substituted by various electrophiles.
- Cycloaddition: The compound can participate in cycloaddition reactions to form cyclic compounds.
- Coupling Reactions: It is involved in coupling reactions such as the Sonogashira coupling, facilitating the formation of larger molecular structures .
Several methods exist for synthesizing 1-ethenyl-3,5-dimethoxybenzene:
- Reaction with Methyl Lithium: One common approach involves reacting p-methoxyphenylacetylene with methyl lithium under inert gas conditions. This method requires careful control of temperature and reaction time to minimize by-product formation.
- Alkynylation: Another method includes alkynylation reactions that introduce the ethynyl group onto aromatic systems .
1-Ethenyl-3,5-dimethoxybenzene has a broad range of applications:
- Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules.
- Pharmaceutical Industry: The compound is utilized in drug development processes.
- Dyes and Coatings: It contributes to the production of dyes and coatings, enhancing their properties due to its unique chemical structure .
1-Ethenyl-3,5-dimethoxybenzene can be compared with several similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3,5-dimethoxybenzene | C10H11BrO2 | Bromine substituent affecting reactivity |
| 4-Ethynylphenylboronic acid pinacol ester | C11H13B O2 | Boronic acid functionality |
| 4-Ethynylanisole | C10H10O2 | Similar methoxy substitution |
| 4-Ethynyl-N,N-dimethylaniline | C12H15N O2 | Amino group influencing reactivity |
| Phenylacetylene | C8H8 | Simple alkyne structure |
| 1-Ethynylnaphthalene | C12H10 | Naphthalene ring system |
| 1-Bromo-2-ethynylbenzene | C8H7Br | Bromine substituent |
| 3-Ethynylanisole | C10H10O2 | Different position of ethynyl group |
These compounds share similar structural features but differ significantly in their reactivity and applications. The unique substitution pattern of 1-ethenyl-3,5-dimethoxybenzene allows it to participate in specific








